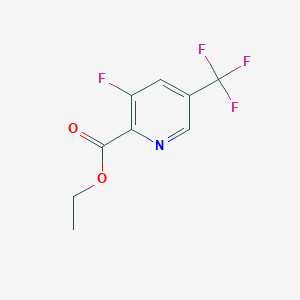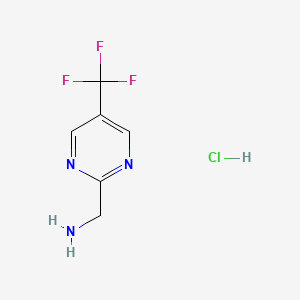![molecular formula C15H13ClN4O5 B1458775 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide CAS No. 1079264-82-6](/img/structure/B1458775.png)
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide
Übersicht
Beschreibung
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide (2CNDN) is a synthetic compound that has a wide range of applications in biomedical research and drug discovery. It is a type of nitrobenzamide, a class of compounds that are known for their high solubility in water and their ability to interact with proteins and other biomolecules. In addition, 2CNDN has been used in a variety of laboratory experiments, including enzymatic assays, protein-protein interactions, and other biochemical studies.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide has been used in a variety of scientific research applications. It has been used in enzymatic assays to measure the activity of enzymes, such as cytochrome P450 (CYP450). It has also been used to study protein-protein interactions, such as those between the human immunodeficiency virus (HIV) and its receptor, CCR5. Additionally, 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide has been used to study the biochemical and physiological effects of drugs and other compounds on cells.
Wirkmechanismus
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide has been found to interact with a variety of proteins and biomolecules. It is known to bind to the active site of enzymes, such as CYP450, and inhibit their activity. It is also known to interact with proteins involved in protein-protein interactions, such as the HIV receptor CCR5. Additionally, 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide has been found to interact with cellular membranes, leading to changes in cell signaling and other cellular processes.
Biochemische Und Physiologische Effekte
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as CYP450, and to modulate protein-protein interactions, such as those between HIV and its receptor CCR5. Additionally, 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide has been found to affect cell signaling pathways, leading to changes in cell growth, differentiation, and other cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide has several advantages for laboratory experiments. It is highly soluble in water, making it easy to work with in experiments. Additionally, it is stable in a variety of conditions, making it suitable for long-term experiments. However, 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide is a synthetic compound, so it is not found naturally in the body and may be toxic at high concentrations.
Zukünftige Richtungen
Future research on 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide could focus on a variety of topics. For example, further studies could be done to explore the effects of 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide on other enzymes, proteins, and biomolecules. Additionally, further research could be done to better understand the biochemical and physiological effects of 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide on cells. Finally, further studies could be done to explore the potential therapeutic applications of 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide, such as its use as an anti-cancer drug or a treatment for neurological disorders.
Eigenschaften
IUPAC Name |
2-chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O5/c1-18(2)9-4-6-14(20(24)25)13(8-9)17-15(21)11-7-10(19(22)23)3-5-12(11)16/h3-8H,1-2H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQOKCPNKYNVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



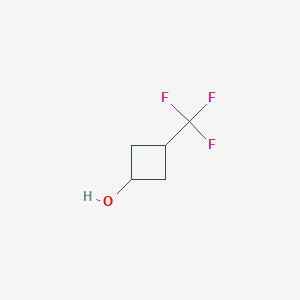
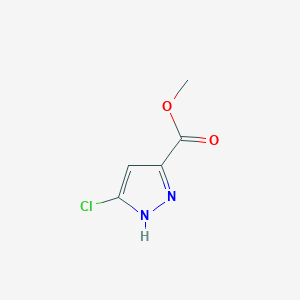
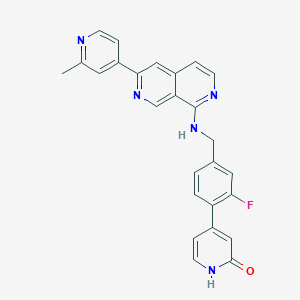
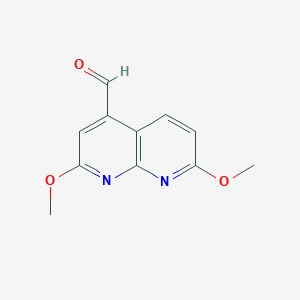
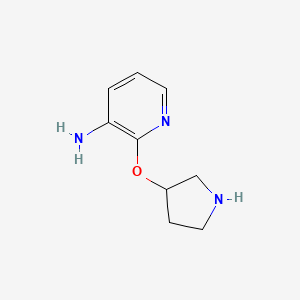
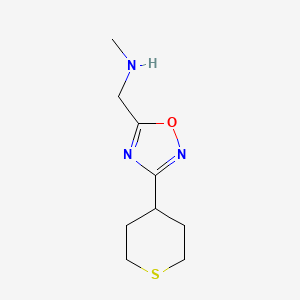
![[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1458704.png)
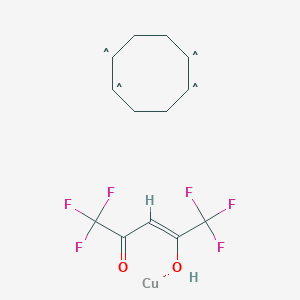
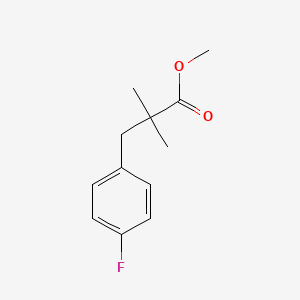
![2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1458707.png)
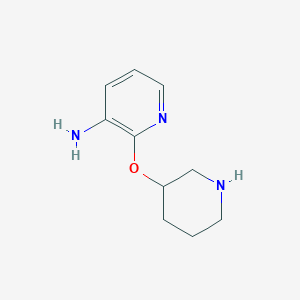
![3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1458712.png)
